

# A Comprehensive Technical Guide to 6-acetyl-2(3H)-benzoxazolone

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## Compound of Interest

Compound Name: 5-acetylbenzo[d]oxazol-2(3H)-one

Cat. No.: B7904997

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CAS Number: 54903-09-2

This technical guide provides an in-depth overview of 6-acetyl-2(3H)-benzoxazolone, a key heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document covers its chemical and physical properties, synthesis, and its significant role as a scaffold in the creation of various biologically active molecules.

## Core Chemical and Physical Data

6-acetyl-2(3H)-benzoxazolone is a stable, solid compound. Its core structure, featuring a fused benzene and oxazolone ring with an acetyl group at the 6-position, makes it a valuable intermediate in organic synthesis. The direct acylation of 2(3H)-benzoxazolone is known to be regioselective, consistently yielding the 6-acyl derivative.

Table 1: Chemical Identifiers and Properties

Property	Value	Citation(s)
CAS Number	54903-09-2	[1][2]
IUPAC Name	6-acetyl-3H-1,3-benzoxazol-2-one	[1]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>3</sub>	[2]
Molecular Weight	177.16 g/mol	[1]
Appearance	White to pale cream or pale brown crystals or crystalline powder	[2]
Melting Point	231.0 - 240.0 °C	[2]
SMILES	<chem>CC(=O)C1=CC2=C(C=C1)NC(=O)O2</chem>	[2]
InChI Key	QXBNAXVXLAHDTE-UHFFFAOYSA-N	[1]

Table 2: Spectroscopic Data Summary

While specific peak-by-peak data is dispersed across literature, the compound and its derivatives have been extensively characterized using standard spectroscopic methods.

Spectroscopic Method	Confirmation	Citation(s)
$^1\text{H}$ NMR	Structure confirmed by proton nuclear magnetic resonance spectroscopy.	[3]
$^{13}\text{C}$ NMR	Structure confirmed by carbon-13 nuclear magnetic resonance spectroscopy.	[3]
Infrared (IR)	Structure confirmed by infrared spectroscopy.	[3]
Mass Spectrometry (MS)	Molecular weight and fragmentation patterns confirmed by mass spectrometry.	[3][4]

## Experimental Protocols

### Synthesis via Friedel-Crafts Acylation

The primary route for synthesizing 6-acetyl-2(3H)-benzoxazolone is the Friedel-Crafts acylation of 2(3H)-benzoxazolone. This reaction is highly regioselective for the 6-position.[5]

Objective: To synthesize 6-acetyl-2(3H)-benzoxazolone.

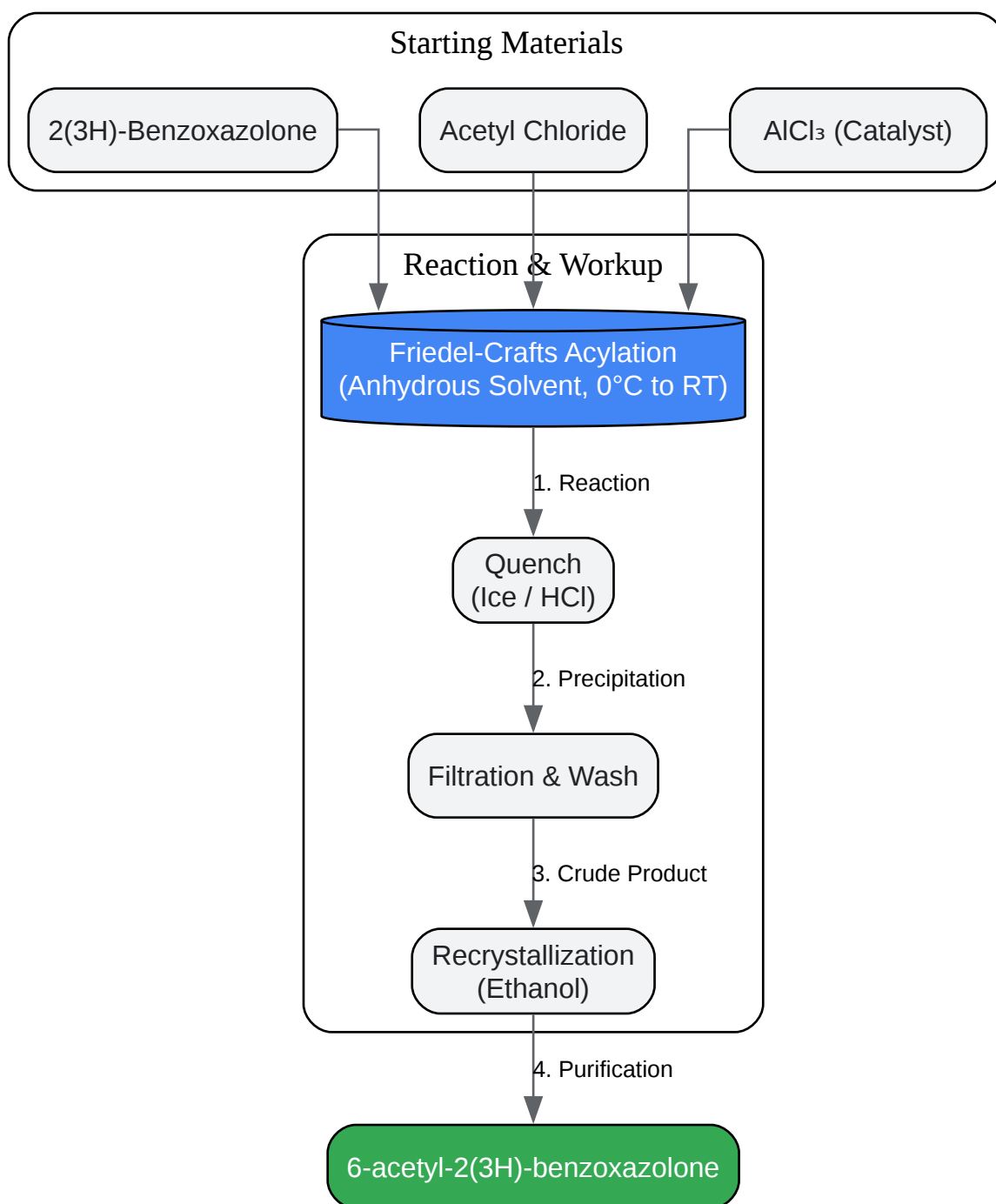
Materials:

- 2(3H)-benzoxazolone
- Acetyl chloride (or acetic anhydride)
- Aluminum chloride ( $\text{AlCl}_3$ ) or Polyphosphoric Acid (PPA) as catalyst
- Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)
- Hydrochloric acid (HCl), dilute
- Water

- Ethanol (for recrystallization)
- Standard laboratory glassware, heating mantle, and stirring apparatus

Procedure:

- In a clean, dry round-bottom flask, suspend 2(3H)-benzoxazolone in the anhydrous solvent.
- Cool the mixture in an ice bath to 0-5 °C.
- Slowly add the Lewis acid catalyst (e.g.,  $\text{AlCl}_3$ ) portion-wise while maintaining the temperature.
- Once the catalyst has been added, add acetyl chloride dropwise from a dropping funnel over 30 minutes, ensuring the temperature does not rise above 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 2-4 hours, or until TLC indicates the consumption of the starting material.
- Cool the reaction mixture back down in an ice bath.
- Very carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.
- The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 6-acetyl-2(3H)-benzoxazolone.
- Dry the purified product in a vacuum oven. Characterize the final product using melting point determination and spectroscopic methods (NMR, IR).



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Synthesis workflow for 6-acetyl-2(3H)-benzoxazolone.

## Cytotoxicity Evaluation of Derivatives (MTT Assay)

6-acetyl-2(3H)-benzoxazolone is a precursor for chalcones, which are evaluated for their anticancer properties. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay is a standard colorimetric method to assess cell viability.[6][7]

**Objective:** To determine the cytotoxic effect of a synthesized chalcone derivative on a cancer cell line (e.g., MCF-7).

**Materials:**

- Cancer cell line (e.g., MCF-7)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- Synthesized chalcone derivative, dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well microplates
- Microplate reader (570 nm)
- Positive control (e.g., Doxorubicin)

**Procedure:**

- **Cell Seeding:** Seed cancer cells into a 96-well plate at a density of approximately  $5 \times 10^4$  cells/mL (195  $\mu$ L per well). Incubate overnight at 37°C in a 5% CO<sub>2</sub> atmosphere to allow for cell attachment.[6]
- **Compound Treatment:** Prepare serial dilutions of the chalcone derivative in the growth medium. Add 5  $\mu$ L of each dilution to the wells in triplicate. Include wells for a vehicle control (medium with DMSO) and a positive control.[6]
- **Incubation:** Incubate the plate for 48 hours at 37°C with 5% CO<sub>2</sub>. [7]
- **MTT Addition:** After incubation, remove the medium and add 100  $\mu$ L of fresh medium containing MTT (0.5 mg/mL) to each well.[6]

- **Formazan Formation:** Incubate the plate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]
- **Solubilization:** Carefully remove the MTT medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.[6][7]
- **Absorbance Measurement:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration compared to the vehicle control. The  $IC_{50}$  value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

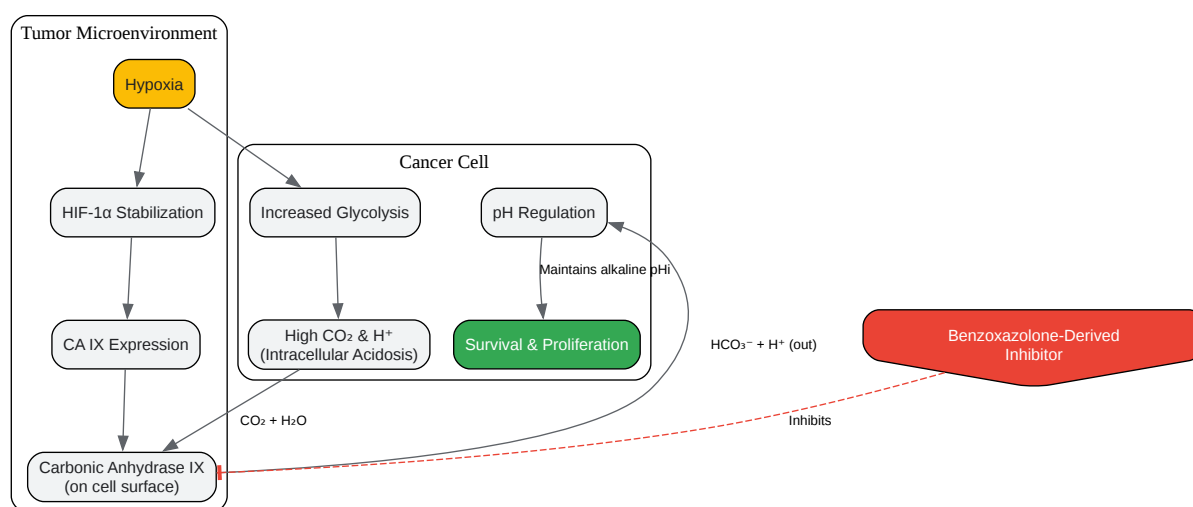
## Biological Significance and Applications

While 6-acetyl-2(3H)-benzoxazolone itself is primarily a synthetic intermediate, the benzoxazolone scaffold is considered a "privileged structure" in medicinal chemistry.[3] Its derivatives have shown a wide array of pharmacological activities.

- **Anticancer Agents:** Chalcones derived from 6-acetyl-2(3H)-benzoxazolone have demonstrated potent cytotoxic activity against various human cancer cell lines.[3]
- **Enzyme Inhibitors:** Benzoxazolone derivatives have been identified as inhibitors of key enzymes such as carbonic anhydrase (CA) and myeloperoxidase (MPO), which are targets for cancer and inflammatory diseases, respectively.[9]
- **CNS Agents:** The core structure is found in compounds designed as anticonvulsants and ligands for sigma-1 receptors, which are implicated in neuroprotection and psychiatric disorders.[10]
- **Antimicrobial Agents:** Various derivatives have been synthesized and tested for their activity against Gram-positive and Gram-negative bacteria.

## Target Pathway: Carbonic Anhydrase IX (CA IX) Inhibition

Carbonic Anhydrase IX is a transmembrane enzyme that is highly overexpressed in many solid tumors and is induced by hypoxia.[11] It plays a crucial role in pH regulation, helping cancer cells survive in an acidic microenvironment by catalyzing the hydration of CO<sub>2</sub> to bicarbonate and protons.[11] Inhibition of CA IX can disrupt this acid-base balance, leading to increased intracellular acidosis and reduced tumor cell proliferation and survival.[11] Chalcones derived from 6-acetyl-2(3H)-benzoxazolone have been investigated as inhibitors of carbonic anhydases.



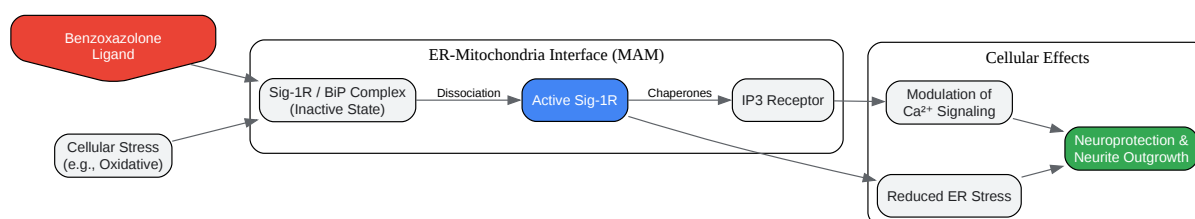
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Inhibition of the CA IX pathway in cancer cells.

## Target Pathway: Sigma-1 Receptor (Sig-1R) Modulation



The Sigma-1 Receptor (Sig-1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[9][12] It plays a critical role in regulating cellular stress responses, calcium signaling, and neuronal function.[13][14] Ligands that bind to Sig-1R can modulate these pathways, offering therapeutic potential for neurodegenerative diseases, psychiatric disorders, and pain.[10] Benzoxazolone derivatives have been developed as potent and selective Sig-1R ligands, demonstrating anticonvulsant activity in preclinical models.[10]



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Modulation of the Sigma-1 Receptor signaling pathway.

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